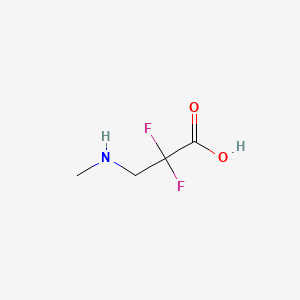

2,2-Difluoro-3-(methylamino)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-3-(methylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2NO2/c1-7-2-4(5,6)3(8)9/h7H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLWKIRZYZPTLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,2 Difluoro 3 Methylamino Propanoic Acid and Its Analogues

Stereoselective Synthesis of 2,2-Difluoro-3-(methylamino)propanoic Acid

Achieving stereocontrol in the synthesis of this compound is crucial for its application in pharmaceuticals, where specific stereoisomers often exhibit desired biological activity. Both enantioselective and diastereoselective approaches have been developed to this end.

Enantioselective Routes and Chiral Auxiliaries

Enantioselective synthesis of α,α-difluoro-β-amino acids can be effectively achieved using chiral auxiliaries. These are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction.

One prominent method involves the Reformatsky-type reaction of ethyl bromodifluoroacetate with imines bearing a chiral auxiliary. The use of N-tert-butylsulfinimines as chiral auxiliaries has proven to be a highly effective strategy. The addition of the zinc enolate of ethyl bromodifluoroacetate to these chiral sulfinimines proceeds with high diastereoselectivity, affording the desired β-amino ester derivatives. The chiral auxiliary can then be cleaved under acidic conditions to yield the enantiomerically enriched amino acid.

Another successful class of chiral auxiliaries for this transformation is chiral 1,3-oxazolidines, which can be derived from readily available amino alcohols. The diastereoselective alkylation of these oxazolidines with a bromodifluoroacetate reagent leads to the formation of 3,3-difluoroazetidin-2-ones with high diastereomeric excess. Subsequent removal of the chiral auxiliary and ring-opening of the β-lactam ring provides the target α,α-difluoro-β-amino acid in optically pure form. nih.gov

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Reference |

| N-tert-butylsulfinimines | Reformatsky-type addition | 80:20 to 95:5 d.r. | acs.org |

| Chiral 1,3-oxazolidines | Alkylation | up to 99% d.e. | nih.gov |

Diastereoselective Approaches

Diastereoselective strategies are also employed to control the relative stereochemistry of the molecule. A notable diastereoselective approach is the reduction of γ-fluorinated β-enamino esters. This method relies on a metal-chelated six-membered transition state to direct the stereochemical outcome of the reduction, which can be achieved using reagents like sodium borohydride in the presence of a Lewis acid such as zinc iodide. The choice of chiral auxiliary, such as (-)-8-phenylmenthol, attached to the ester group can influence the diastereoselectivity of the reduction.

The zinc-promoted Reformatsky reaction of bromodifluoroacetamides with aldimines is another key diastereoselective method for synthesizing α,α-difluoro-β-amino amides, which are precursors to the target acid. The reaction conditions, including the choice of solvent and activating agents like trimethylsilyl chloride, can be optimized to achieve high yields. acs.orgwikipedia.org

| Reaction | Key Reagents | Diastereoselectivity | Reference |

| Reduction of β-enamino esters | ZnI2/NaBH4, (-)-8-phenylmenthol | Moderate to good | nih.gov |

| Zinc-promoted Reformatsky reaction | Bromodifluoroacetamide, Aldimine, Zn, TMSCl | N/A (focus on yield) | acs.orgwikipedia.org |

Fluorination Strategies for Propanoic Acid Scaffolds

The introduction of the gem-difluoro group at the C2 position of the propanoic acid backbone is a critical step in the synthesis. Various fluorination techniques can be employed, each with its own advantages and challenges.

Electrophilic and Nucleophilic Fluorination Techniques

Electrophilic Fluorination: This approach involves the reaction of an enolate or its equivalent with an electrophilic fluorine source ("F+"). For the synthesis of 2,2-difluoropropanoic acid derivatives, a precursor such as a β-keto ester or a silyl enol ether of a propanoate can be subjected to sequential fluorination. Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. The reaction typically proceeds under basic conditions to generate the enolate, which then attacks the electrophilic fluorine source. The introduction of the first fluorine atom can facilitate the second fluorination due to the increased acidity of the α-proton.

Nucleophilic Fluorination: Nucleophilic fluorination strategies generally involve the displacement of leaving groups by a fluoride ion source. A common route to gem-difluoro compounds is the fluorination of a corresponding ketone. For instance, a 2-keto-propanoic acid derivative can be treated with a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) to convert the carbonyl group into a difluoromethylene group. Alternatively, the reaction of α-halo-α-fluoropropionates with a nucleophilic fluoride source can also yield the desired product.

| Fluorination Type | Reagent Example | Substrate Example | Reference |

| Electrophilic | N-fluorobenzenesulfonimide (NFSI) | β-keto ester | General knowledge |

| Nucleophilic | Diethylaminosulfur trifluoride (DAST) | 2-keto-propanoic acid derivative | General knowledge |

Radical-Mediated Fluorination

Radical fluorination offers an alternative pathway for the introduction of fluorine atoms. These reactions involve the generation of a carbon-centered radical which then reacts with a fluorine atom source. One such method is the Hunsdiecker-type reaction, where a silver salt of a carboxylic acid is treated with a source of electrophilic fluorine, leading to decarboxylation and subsequent fluorination of the resulting radical. For the synthesis of 2,2-difluoro compounds, a precursor with a geminal dicarboxylic acid or a related functional group that can be converted to a radical at the C2 position could be envisioned. Reagents like Selectfluor® can serve as both an oxidant to initiate radical formation and as the fluorine atom transfer agent.

| Radical Precursor | Fluorine Source | Catalyst/Initiator | Reference |

| Carboxylic acid | Selectfluor® | Silver(I) catalyst | General knowledge |

Amination Protocols for the Introduction of the Methylamino Group

The final key structural feature of the target molecule is the methylamino group at the C3 position. Several methods are available for its introduction.

A common and efficient method for forming the C-N bond is through reductive amination. This process involves the reaction of a carbonyl compound, in this case, a 3-keto-2,2-difluoropropanoic acid derivative, with methylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride and sodium cyanoborohydride being particularly effective for their mildness and selectivity.

Alternatively, the methylamino group can be introduced via nucleophilic substitution. A 2,2-difluoro-3-halopropanoic acid ester can be reacted with methylamine, where the halogen atom at the C3 position is displaced by the amine. This SN2 reaction is a straightforward approach, provided the halo-precursor is readily accessible.

For syntheses that initially install a primary amino group, a subsequent N-methylation step can be performed. This can be achieved by treating the primary amine with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base. Protective group strategies are often necessary to avoid undesired side reactions on other functional groups.

| Amination Method | Key Reagents | Precursor | Reference |

| Reductive Amination | Methylamine, Sodium triacetoxyborohydride | 3-keto-2,2-difluoropropanoic acid ester | General knowledge |

| Nucleophilic Substitution | Methylamine | 2,2-difluoro-3-halopropanoic acid ester | General knowledge |

| N-Methylation | Methyl iodide, Base | 2,2-difluoro-3-aminopropanoic acid | General knowledge |

Direct Amination Reactions

Direct amination represents a straightforward approach to installing the methylamino group onto a suitable three-carbon difluorinated precursor. This strategy typically involves the nucleophilic substitution of a leaving group at the C-3 position by methylamine. One potential precursor for such a reaction is an ester of 2,2-difluoro-3-halopropanoic acid (e.g., bromo or chloro derivative).

The reaction proceeds via an SN2 mechanism where methylamine displaces the halide. The choice of solvent and reaction conditions is crucial to minimize side reactions, such as elimination. While direct amination of α-halo esters is a known process, its application to β-halo difluoro systems requires careful optimization. An alternative approach draws from the synthesis of non-fluorinated β-alanine, where acrylic acid derivatives undergo ammoniation with ammonia (B1221849). frontiersin.org A similar conjugate addition of methylamine to a 2,2-difluoroacrylic acid ester could yield the target compound, although the high electrophilicity of the fluorinated double bond could present challenges.

Challenges in direct amination include the potential for over-alkylation of the amine and the need for precursors that may not be readily available. The synthesis of N-methyl-β-alanine derivatives from chloropropionic acid and methylamine has been noted to generate byproducts and result in low yields, highlighting the difficulties associated with this direct approach. google.com

Reductive Amination Pathways

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds and offers a powerful alternative for the synthesis of this compound. This pathway involves a two-step process, often performed in one pot: the reaction of a ketone or aldehyde with methylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

The key precursor for this synthesis is a protected form of 2,2-difluoro-3-oxopropanoic acid, such as its ethyl ester. The reaction sequence is as follows:

Imine Formation: The carbonyl group of the 2,2-difluoro-3-oxopropanoate precursor reacts with methylamine to form a Schiff base (imine). This reaction is typically reversible and is driven forward by the removal of water.

Reduction: A reducing agent, added to the reaction mixture, reduces the C=N double bond of the imine to a C-N single bond, yielding the final N-methylated product.

A variety of reducing agents can be employed, with the choice depending on the substrate's reactivity and functional group tolerance. Common reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt) is also a viable method.

Enzymatic synthesis provides a highly selective alternative. Alanine (B10760859) dehydrogenases and diaminopimelate dehydrogenases have been used for the reductive amination of fluorinated pyruvate substrates to produce fluorinated alanine enantiomers. nih.gov This biocatalytic approach could be adapted for the asymmetric synthesis of chiral this compound, offering excellent stereocontrol.

Derivatization and Functionalization of this compound

Once synthesized, this compound can be further modified to create a range of derivatives with tailored properties. These modifications include the formation of esters and amides, the introduction of protecting groups for multi-step syntheses, and the preparation of labeled analogues for biological studies.

Synthesis of Esters and Amides

The synthesis of esters and amides from this compound is crucial for creating prodrugs, modifying solubility, and preparing building blocks for peptide synthesis.

Ester Synthesis: The Reformatsky reaction is a prominent method for directly synthesizing α,α-difluoro-β-amino esters. wikipedia.org This reaction involves the condensation of an imine with an α-halo ester in the presence of metallic zinc. wikipedia.org For instance, the addition of the Reformatsky reagent derived from ethyl bromodifluoroacetate to an N-tert-butylsulfinimine can produce the corresponding β-amino ester with good diastereoselectivity. nih.gov This approach generates the ester functionality directly as part of the carbon-carbon bond-forming step. nih.govnih.gov

Alternatively, standard esterification methods, such as the Fischer esterification (reaction with an alcohol under acidic catalysis), can be applied to the parent acid, provided the amino group is appropriately protected.

Amide Synthesis: Amides are typically synthesized by coupling the carboxylic acid with an amine using a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions.

A more direct route to α,α-difluoro-β-amino amides involves a zinc-promoted Reformatsky-type reaction between aldimines and bromodifluoroacetamides. This method provides direct access to N-protected α,α-difluoro-β-amino-β-aryl amides in good yields. rsc.orgchemrxiv.org

| Reaction Type | Reactants | Product | Conditions | Yield | Reference(s) |

| Reformatsky Reaction | Aldimine, Ethyl bromodifluoroacetate | α,α-Difluoro-β-amino ester | Zinc, sonication | Good to high | nih.gov |

| Reformatsky Reaction | N-tert-butylsulfinimine, Ethyl bromodifluoroacetate | β-Sulfinamyl-α,α-difluoropropionate | Zinc | Diastereomeric ratios 80:20 to 95:5 | nih.gov |

| Reformatsky-type Reaction | Aldimine, Bromodifluoroacetamide | α,α-Difluoro-β-amino amide | Zinc, TMSCl, THF | 64-95% | rsc.orgchemrxiv.org |

Introduction of Protecting Groups and Synthetic Prodrug Strategies

Protecting groups are essential in the synthesis and derivatization of polyfunctional molecules like amino acids. researchgate.net They allow for selective reactions at one functional group while others are masked. For this compound, both the amino and carboxylic acid groups may require protection.

Common amine protecting groups include the acid-labile tert-butoxycarbonyl (Boc) and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups. researchgate.netiris-biotech.de These are widely used in peptide synthesis and allow for orthogonal protection strategies, where one group can be removed without affecting the other. iris-biotech.de Carboxylic acids are often protected as simple esters (e.g., methyl or ethyl esters) or benzyl esters, which can be removed by hydrolysis or hydrogenolysis, respectively.

The synthesis of an ester prodrug of this compound would first involve the protection of the methylamino group (e.g., as a Boc derivative). The resulting N-protected acid could then be esterified with a desired alcohol. A final deprotection step would yield the amino ester prodrug.

Preparation of Labeled Analogues for Mechanistic Studies

Isotopically labeled analogues of this compound are invaluable tools for studying its mechanism of action, metabolism, and distribution in biological systems. Depending on the application, various isotopes can be incorporated.

Radioactive Labeling (¹⁸F, ¹⁴C, ³H): For non-invasive imaging techniques like Positron Emission Tomography (PET), a positron-emitting isotope such as fluorine-18 (¹⁸F) can be incorporated. The synthesis of ¹⁸F-labeled compounds often involves late-stage fluorination reactions. researchgate.net For metabolic and pharmacokinetic studies, carbon-14 (¹⁴C) or tritium (³H) can be introduced into the molecular backbone, allowing for quantification in biological samples.

Stable Isotope Labeling (²H, ¹³C, ¹⁵N): Stable isotopes are used in studies involving Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Deuterium (²H) labeling can be used to probe reaction mechanisms and study kinetic isotope effects. Carbon-13 (¹³C) and nitrogen-15 (¹⁵N) enrichment can help elucidate metabolic pathways by tracking the fate of the labeled molecule in vivo. The synthesis of α-deuterated amino acids, for example, has been used in various biochemical research applications. nih.gov

The synthesis of these labeled analogues typically requires the use of a labeled precursor at an appropriate stage in the synthetic route. For example, ¹³C- or ¹⁴C-labeling could be achieved by using a labeled version of bromodifluoroacetate in a Reformatsky-based synthesis. Methylamine labeled with ²H, ¹³C, or ¹⁵N could be used in a reductive amination pathway to label the N-methyl group specifically.

In Depth Spectroscopic and Structural Elucidation of 2,2 Difluoro 3 Methylamino Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of the molecule. For 2,2-Difluoro-3-(methylamino)propanoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed for a complete structural assignment.

The chemical shift in NMR is indicative of the electronic environment surrounding a nucleus. The presence of electronegative fluorine atoms and the carboxylic acid group in this compound would significantly influence the chemical shifts of the neighboring protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the methylamino group, the methylene (B1212753) group adjacent to the nitrogen, the amine proton, and the carboxylic acid proton. The methyl group protons (N-CH₃) would likely appear as a singlet or a doublet if coupled to the N-H proton. The methylene protons (-CH₂-) would be significantly influenced by the adjacent difluoro carbon and the nitrogen atom, likely appearing as a triplet of triplets due to coupling with both the two fluorine atoms and the N-H proton. The amine (N-H) and carboxylic acid (O-H) protons are expected to be broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide key information about the carbon skeleton. The carbonyl carbon of the carboxylic acid would appear at the most downfield region (typically 170-185 ppm). The difluorinated carbon (C2) would exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms. The methylene carbon (C3) and the methyl carbon of the amino group would have distinct chemical shifts influenced by their proximity to electronegative atoms.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. In this compound, the two fluorine atoms are chemically equivalent and would be expected to produce a single signal. This signal would likely be a triplet due to coupling with the adjacent methylene protons.

Predicted NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | COOH | 10 - 13 | broad singlet | - |

| ¹H | CH₂ | 3.0 - 3.5 | triplet of triplets | JH-F ≈ 15-25, JH-H ≈ 5-8 |

| ¹H | NH | 2.0 - 4.0 | broad singlet | - |

| ¹H | N-CH₃ | 2.3 - 2.8 | singlet or doublet | JH-H ≈ 5-7 (if coupled to NH) |

| ¹³C | COOH | 170 - 180 | singlet | - |

| ¹³C | CF₂ | 115 - 125 | triplet | ¹JC-F ≈ 240-260 |

| ¹³C | CH₂ | 50 - 60 | triplet | ²JC-F ≈ 20-30 |

| ¹³C | N-CH₃ | 30 - 40 | singlet | - |

| ¹⁹F | CF₂ | -100 to -120 | triplet | JF-H ≈ 15-25 |

Note: The predicted chemical shifts and coupling constants are estimates based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

To unambiguously assign the signals and elucidate the through-bond and through-space connectivities, a series of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the methylene protons and the amine proton, as well as the coupling between the methyl protons and the amine proton, confirming the -CH₂-NH-CH₃ fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This could help in determining the preferred conformation of the molecule in solution.

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. The carboxylic acid group would give rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching absorption around 1700-1730 cm⁻¹. The N-H stretching vibration of the secondary amine would likely appear as a moderate band in the 3300-3500 cm⁻¹ region. The C-F stretching vibrations are expected to produce strong absorptions in the 1000-1200 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| N-H stretch | Secondary Amine | 3300 - 3500 | Moderate |

| C-H stretch | Alkyl | 2850 - 3000 | Moderate |

| C=O stretch | Carboxylic Acid | 1700 - 1730 | Strong |

| N-H bend | Secondary Amine | 1550 - 1650 | Moderate |

| C-F stretch | Gem-difluoro | 1000 - 1200 | Strong |

| C-N stretch | Amine | 1000 - 1250 | Moderate |

| O-H bend | Carboxylic Acid | 910 - 950 | Broad, Moderate |

Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is typically strong in the IR spectrum, it is often weaker in the Raman spectrum. Conversely, C-C and other symmetric vibrations can be more prominent in Raman spectra. The C-F stretching vibrations would also be observable in the Raman spectrum. Raman spectroscopy can be particularly useful for studying aqueous solutions due to the weak scattering of water.

Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H stretch | Alkyl | 2850 - 3000 | Strong |

| C=O stretch | Carboxylic Acid | 1640 - 1680 | Moderate |

| C-F stretch | Gem-difluoro | 1000 - 1200 | Moderate |

| C-C stretch | Skeleton | 800 - 1000 | Moderate |

| C-N stretch | Amine | 1000 - 1250 | Moderate |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound (C₄H₇F₂NO₂), the exact molecular weight is 139.0445 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion. In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z 139 would be observed. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), the loss of a fluorine atom, and cleavage of the C-C and C-N bonds.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Possible Neutral Loss |

| 139 | [C₄H₇F₂NO₂]⁺ | Molecular Ion |

| 94 | [C₃H₅F₂N]⁺ | COOH |

| 74 | [C₂H₄F₂]⁺ | CH₃NHCH₂ |

| 58 | [C₂H₄NO₂]⁺ | CF₂CH₂ |

| 44 | [CH₃NH₂]⁺ | C₂F₂O₂H |

X-ray Crystallography for Solid-State Structure Determination

No published studies detailing the single-crystal X-ray diffraction analysis of this compound were found. This technique would be essential for definitively determining its three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Chiroptical Spectroscopy for Stereochemical Purity and Configuration

Specific chiroptical data for this compound, which is crucial for characterizing its stereochemistry, is not available.

Optical Rotatory Dispersion (ORD)

No Optical Rotatory Dispersion (ORD) spectra for this compound have been reported in the reviewed literature. ORD analysis would provide information about the compound's optical activity and the wavelength dependence of its molar rotation, which is valuable for assigning its absolute configuration.

Electronic Circular Dichroism (ECD)

Similarly, no Electronic Circular Dichroism (ECD) spectra for this compound were found. ECD spectroscopy measures the differential absorption of left and right circularly polarized light, offering detailed insights into the electronic transitions and the absolute stereochemistry of chiral molecules.

Due to the lack of specific research data for this compound, the requested article with detailed findings and data tables cannot be generated.

Computational and Theoretical Investigations of 2,2 Difluoro 3 Methylamino Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or its approximations) to provide detailed information on electron distribution, molecular orbital energies, and reactivity indices.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 2,2-Difluoro-3-(methylamino)propanoic acid, DFT calculations would be instrumental in elucidating its electronic properties. By modeling the electron density, researchers can predict a variety of molecular characteristics.

Key parameters that would be calculated include:

Optimized Geometry: Determining the most stable three-dimensional arrangement of the atoms.

Electron Density and Electrostatic Potential: Mapping the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions. The highly electronegative fluorine atoms are expected to create a significant dipole moment.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be derived from HOMO and LUMO energies to quantify the molecule's reactivity.

A hypothetical table of DFT-calculated properties for this compound is presented below to illustrate the typical output of such a study.

Table 1: Hypothetical DFT-Calculated Electronic Properties Note: This data is illustrative and not from actual experimental or computational results.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates ionization potential and electron-donating capability. |

| LUMO Energy | -0.5 eV | Indicates electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap | 8.0 eV | Suggests high kinetic stability. |

| Dipole Moment | 4.2 D | Highlights the polar nature of the molecule. |

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that are based on first principles without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy than DFT for certain properties, albeit at a significantly greater computational expense.

For this compound, high-level ab initio calculations would be used to:

Benchmark and validate the results from more cost-effective DFT methods.

Accurately calculate properties where DFT might be less reliable, such as the energies of weak non-covalent interactions.

Provide highly accurate reference data for the development of force fields used in molecular dynamics simulations.

Conformational Analysis and Energy Landscape Mapping

The biological and chemical activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers (low-energy states) and the energy barriers for converting between them.

This process typically involves:

Systematic Search: Rotating the single bonds (e.g., C-C, C-N) in the molecule systematically to generate a wide range of possible conformations.

Energy Minimization: Using a computational method (like DFT) to optimize the geometry of each generated conformation to find the nearest local energy minimum.

Energy Landscape Mapping: Plotting the relative energies of all stable conformers to visualize the potential energy surface. This map reveals the most probable shapes the molecule will adopt.

For this compound, key conformational features would include the orientation of the carboxylic acid group relative to the fluorinated carbon and the positioning of the methylamino group. Intramolecular hydrogen bonding between the amine and the carboxylic acid groups would likely play a significant role in stabilizing certain conformations. scirp.org

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a more realistic environment, such as in an aqueous solution. researchgate.net MD simulations model the movements of atoms over time based on a classical mechanical force field.

An MD simulation of this compound in a water box would provide insights into:

Solvation Structure: How water molecules arrange themselves around the solute, particularly around the polar carboxylic acid and methylamino groups, and the more hydrophobic difluoromethylene group.

Dynamic Conformational Changes: How the molecule transitions between different conformations in solution, providing a dynamic view of the energy landscape.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and surrounding water molecules, as well as potential intramolecular hydrogen bonds. The effect of N-methylation on peptide conformation has been a subject of such studies. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound.

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated using DFT. For this molecule, predicting the ¹⁹F NMR chemical shifts would be particularly important for its characterization, as fluorine NMR is a highly sensitive technique. nih.gov

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be computed to generate theoretical IR and Raman spectra. Comparing these with experimental spectra helps in assigning the observed vibrational modes to specific atomic motions within the molecule. researchgate.net

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data Note: This data is illustrative and not from actual experimental or computational results.

| Spectroscopic Parameter | Predicted Value (DFT) | Hypothetical Experimental Value |

|---|---|---|

| ¹⁹F NMR Chemical Shift (ppm) | -115.2 | -114.8 |

| C=O Stretch (IR, cm⁻¹) | 1735 | 1730 |

| N-H Stretch (IR, cm⁻¹) | 3350 | 3345 |

Theoretical Studies on Reaction Mechanisms Involving the Compound

Theoretical chemistry can be used to model the entire course of a chemical reaction, providing a level of detail that is often inaccessible through experiments alone. For reactions involving this compound, such as its synthesis or its participation in peptide coupling, computational studies could:

Identify Reaction Pathways: Map out the step-by-step process of the reaction.

Locate Transition States: Identify the highest energy point along the reaction coordinate, which determines the reaction rate.

Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to occur.

By comparing the activation energies of different possible pathways, chemists can predict the most likely mechanism and outcome of a reaction, facilitating the optimization of reaction conditions. mdpi.com

Biochemical and Mechanistic Investigations of 2,2 Difluoro 3 Methylamino Propanoic Acid in Model Systems

Interaction with Enzyme Systems and Mechanistic Probes (Non-Clinical Focus)

Studies on Enzyme Inhibition Kinetics and Mechanism in Vitro

No specific studies on the enzyme inhibition kinetics and mechanism of 2,2-Difluoro-3-(methylamino)propanoic acid have been reported.

Generally, the introduction of fluorine atoms into amino acid structures can significantly alter their properties as enzyme inhibitors. nih.govnih.gov The strong electron-withdrawing nature of fluorine can modify the pKa of nearby functional groups and alter the electronic distribution of the molecule, potentially enhancing binding affinity to enzyme active sites. nih.gov For instance, α,α-difluoro-β-amino acid derivatives have been synthesized and evaluated as inhibitors for various enzymes. nih.govnih.gov A study on β,β-difluoroalanine and β,β,β-trifluoroalanine demonstrated their action as suicide substrates for the E. coli B alanine (B10760859) racemase, indicating that fluorinated alanines can act as potent enzyme inactivators. nih.gov The mechanism often involves the formation of a reactive intermediate that covalently modifies the enzyme's active site. nih.gov

Table 1: Enzyme Inhibition Data for this compound

| Enzyme | Inhibition Constant (Ki) | Mechanism of Inhibition | Reference |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Investigations of Substrate Mimicry in in Vitro Enzymatic Reactions

There are no available investigations into the substrate mimicry of this compound in enzymatic reactions.

Fluorinated amino acids are often designed as mimics of natural amino acid substrates to probe or inhibit enzyme mechanisms. The substitution of hydrogen with fluorine, being of similar size, can allow the molecule to be recognized by an enzyme's active site. However, the altered electronic properties of the C-F bond can prevent the compound from being processed as a normal substrate, leading to inhibition. For example, β,β-difluoroalanine has been studied as a substrate for E. coli B alanine racemase, where it undergoes HF elimination to form fluoropyruvate, demonstrating it can be processed by the enzyme to some extent before inactivation. nih.gov This dual role as both a substrate and an inactivator is a hallmark of "suicide substrates".

Role as a Mechanistic Probe for Pyridoxal 5'-Phosphate-Dependent Enzymes in Model Systems

Specific studies detailing the role of this compound as a mechanistic probe for Pyridoxal 5'-Phosphate (PLP)-dependent enzymes are not documented.

PLP-dependent enzymes are a large family of proteins that catalyze a wide variety of reactions in amino acid metabolism. wikipedia.orgnih.gov These enzymes utilize PLP as a cofactor to stabilize reaction intermediates. wikipedia.orgmdpi.com Fluorinated amino acids, particularly those with fluorine at the β-carbon, have been instrumental as mechanistic probes for these enzymes. acs.org The presence of fluorine can facilitate the formation of stable intermediates or divert the reaction pathway towards enzyme inactivation, providing insights into the catalytic mechanism. nih.gov For instance, the interaction of halo-alanines with PLP-dependent enzymes can lead to the formation of an aminoacrylate-PLP complex, which can then inactivate the enzyme. nih.govacs.org This makes such compounds valuable tools for studying the intricate mechanisms of this enzyme class.

Modulation of Biochemical Pathways in Research Models (Non-Human, In Vitro/Ex Vivo)

Effects on Amino Acid Metabolism in Cellular and Subcellular Models

There is no published research on the specific effects of this compound on amino acid metabolism in any research model.

In a broader context, amino acid analogs can influence metabolic pathways. For example, β-alanine, the non-fluorinated parent structure, is known to be a precursor for the synthesis of carnosine (β-alanyl-L-histidine) in muscle tissue, and its supplementation can increase intramuscular carnosine concentrations. nih.govnih.gov Glucagon (B607659) plays a significant role in the breakdown of amino acids, and amino acids, in turn, are important for glucagon secretion, highlighting the intricate relationship between amino acids and metabolic regulation. nih.gov In certain disease models, such as amyotrophic lateral sclerosis (ALS), there are observed alterations in glutamatergic and GABAergic neurotransmitter cycle fluxes, indicating changes in amino acid metabolism. acs.org It is conceivable that a fluorinated analog like this compound could interfere with these pathways, but this remains speculative without direct experimental evidence.

Table 2: Observed Effects of this compound on Amino Acid Metabolism

| Model System | Metabolic Pathway Affected | Observed Effect | Reference |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Interaction with Transporters or Receptors in Isolated Systems

No studies have been identified that investigate the interaction of this compound with specific transporters or receptors in isolated systems.

The transport of amino acids across cell membranes is mediated by a variety of transporter proteins. drugbank.com It is plausible that this compound, as a β-amino acid analog, could interact with transporters that recognize β-alanine or other similar structures. For instance, human thiamine (B1217682) transporters SLC19A2 and SLC19A3 are involved in the cellular uptake of B vitamins. nih.gov Some isoflavones are known to interact with the BCRP/ABCG2 drug transporter. nih.gov Furthermore, derivatives of (R)-2-amino-3-triazolpropanoic acid have been identified as agonists for the NMDA receptor glycine (B1666218) site, demonstrating that amino acid derivatives can have specific receptor interactions. acs.org The introduction of fluorine can also modulate how peptides and amino acids interact with receptors, potentially enhancing binding or altering conformation. nih.govnih.gov However, without specific binding assays, the affinity and specificity of this compound for any particular transporter or receptor are unknown.

Table 3: Transporter/Receptor Interaction Profile of this compound

| Transporter/Receptor | Binding Affinity (Kd/Ki) | Functional Effect (e.g., Agonist, Antagonist, Substrate) | Reference |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Structure-Activity Relationship (SAR) Studies for Biochemical Interactions

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound, SAR investigations would focus on how modifications to its structure affect its interactions within a biological system.

To elucidate the SAR of this compound, a series of analogues would be designed and synthesized. The synthesis of β,β-difluoro-α-amino acid derivatives can be achieved through various methods, including the asymmetric synthesis from enantiomerically pure N-tert-butylsulfinimines. nih.gov This approach allows for the controlled introduction of different substituents, providing a library of compounds for biological evaluation.

Key structural modifications for SAR studies would include:

Alteration of the N-methyl group: Replacing the methyl group with other alkyl groups (e.g., ethyl, propyl) or functionalized moieties can probe the steric and electronic requirements of the binding pocket.

Introduction of substituents at the β-position: While the parent compound is unsubstituted at the β-carbon (aside from the methylamino group), introducing alkyl or aryl groups at this position would provide insights into the spatial tolerance of the target protein.

A representative, though not exhaustive, set of analogues for initial SAR studies is presented in the interactive table below.

| Analogue Name | Modification from Parent Compound | Rationale for Synthesis |

| 2,2-Difluoro-3-(ethylamino)propanoic acid | N-methyl group replaced with an ethyl group | To investigate the effect of a larger N-alkyl substituent on activity. |

| Methyl 2,2-difluoro-3-(methylamino)propanoate | Carboxylic acid converted to a methyl ester | To assess the importance of the acidic proton and the potential for improved cell permeability. |

| 2,2-Difluoro-3-(methylamino)propanamide | Carboxylic acid converted to an amide | To evaluate the role of the carboxylate in binding and to introduce a different hydrogen bonding profile. |

| 2,2-Difluoro-3-phenyl-3-(methylamino)propanoic acid | Phenyl group added at the β-position | To explore the impact of a bulky, hydrophobic group at the β-position. |

The synthesis of such analogues often involves multi-step sequences. For instance, the addition of a Reformatsky reagent derived from ethyl bromodifluoroacetate to N-substituted imines is a common strategy to create the α,α-difluoro-β-amino ester scaffold. nih.gov Subsequent deprotection and functional group manipulations would yield the desired analogues.

Once synthesized, the analogues would be evaluated in relevant biochemical assays to correlate their structural features with activity. The presence of the difluoromethylene group is known to influence the pKa of adjacent functional groups and can act as a bioisostere for a ketone or an ether, potentially altering protein-ligand interactions. nih.gov

Key correlations to investigate would include:

N-Alkyl Substitution: The size and nature of the N-alkyl group can significantly impact binding affinity. In many biological systems, there is an optimal size for such substituents, beyond which steric hindrance may reduce activity.

Carboxylate Moiety: The negatively charged carboxylate at physiological pH is often crucial for forming salt bridges with positively charged residues (e.g., arginine, lysine) in a protein's active site. The loss of activity upon esterification or amidation would highlight the importance of this interaction. Conversely, in some cases, a more neutral analogue might exhibit enhanced cell permeability and show increased activity in cell-based assays.

Conformational Effects of Fluorine: The gem-difluoro group restricts the conformational flexibility of the carbon backbone. This pre-organization can lead to a lower entropic penalty upon binding to a target, resulting in higher affinity. Molecular dynamics simulations on related fluorinated peptides have shown that fluorine can stabilize specific secondary structures by influencing local hydrogen bonding networks. nih.gov

The results from these studies would allow for the construction of a pharmacophore model, detailing the essential structural features required for the biochemical activity of this class of compounds. For example, studies on other β-amino carbonyl compounds have shown that the energy of the lowest unoccupied molecular orbital (ELUMO) and the Mulliken charge distribution can correlate with antibacterial activity. uobasrah.edu.iq

Applications in Chemical Biology Tools and Probes

The unique structural and electronic properties of this compound make it a valuable building block for the development of chemical biology tools and probes.

Activity-based probes (ABPs) are powerful tools for functional proteomics, allowing for the visualization and identification of active enzymes in complex biological samples. rsc.org ABPs typically consist of a reactive group (warhead), a recognition element, and a reporter tag (e.g., a fluorophore or biotin). nih.gov

This compound could serve as a core scaffold for designing novel ABPs. For instance, the carboxylic acid could be modified to incorporate a "warhead" capable of covalently reacting with the active site of a target enzyme. The N-methylamino group can be part of the recognition element that directs the probe to a specific class of enzymes.

The table below outlines a conceptual design for an ABP based on this scaffold.

| ABP Component | Derived from this compound | Function |

| Recognition Element | The 2,2-difluoro-3-(methylamino)propyl backbone | Provides specificity for a target enzyme or enzyme family. |

| Warhead | A reactive electrophile (e.g., a fluorophosphonate or an epoxide) attached to the carboxylate position | Forms a covalent bond with a nucleophilic residue in the enzyme's active site. |

| Reporter Tag | A fluorophore or biotin (B1667282) attached to the N-methyl group (via a linker) | Enables detection and isolation of the labeled enzyme. |

The development of such probes would allow for the profiling of enzyme activities in various disease states, potentially identifying new therapeutic targets. The principles of ABP design have been successfully applied to various enzyme classes, including proteases and glycosidases. nih.govresearchgate.net

The incorporation of fluorescent dyes or stable isotopes into amino acids provides powerful tools for tracking their metabolism, localization, and incorporation into proteins. nih.gov

Fluorescent Labels: this compound can be conjugated to a fluorophore to create a fluorescent probe. The synthesis would typically involve coupling the amino group to the reactive form of a fluorescent dye. These fluorescently labeled amino acids can be used to visualize cellular uptake and distribution. The use of fluorescent D-amino acids, for example, has been instrumental in studying bacterial cell wall synthesis. nih.gov While this compound is a β-amino acid, similar principles of labeling and application could be explored.

Isotopic Labels: Stable isotope labeling is a cornerstone of quantitative proteomics and metabolic studies. nih.govnih.gov this compound can be synthesized with heavy isotopes such as ¹³C, ¹⁵N, or ²H. For example, using ¹³C-labeled precursors in the synthesis would yield a "heavy" version of the amino acid. When introduced into cells or organisms, this heavy analogue can be distinguished from its natural "light" counterpart by mass spectrometry. This allows for the precise measurement of protein synthesis and turnover rates, providing dynamic information about cellular processes. nih.gov The use of stable isotope labeling by amino acids in cell culture (SILAC) has revolutionized the field of quantitative proteomics. researchgate.netacs.org

Strategic Applications of 2,2 Difluoro 3 Methylamino Propanoic Acid in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the C3 position makes chiral 2,2-Difluoro-3-(methylamino)propanoic acid a valuable precursor in asymmetric synthesis. While specific enantioselective syntheses for this exact N-methylated compound are not extensively detailed in public literature, the methodologies developed for the broader class of α,α-difluoro-β-amino acids are directly applicable. Enantiomerically pure α,α-difluoro-β-amino acids are often accessed through diastereoselective alkylation of chiral oxazolidines with reagents like ethyl bromodifluoroacetate. researchgate.net Subsequent selective cleavage of the chiral auxiliary can yield the desired enantiomerically pure amino acid. researchgate.net

Another established strategy involves the Strecker-type reaction on imines derived from difluoroacetaldehyde, using a chiral amine auxiliary like (R)-phenethylamine. chemistryviews.org The resulting diastereomeric aminonitriles can be separated chromatographically, followed by hydrolysis and protecting group manipulations to afford the enantiopure α,α-difluoro-β-amino acid. chemistryviews.org These established synthetic routes underscore the potential to produce (R)- or (S)-2,2-Difluoro-3-(methylamino)propanoic acid, enabling its use as a chiral building block for the synthesis of complex, stereodefined molecules. The ability to introduce a difluoromethyl group adjacent to a chiral amine center is of high value for creating new therapeutic agents with specific stereochemical requirements for biological activity.

Utilization in the Construction of Fluorine-Containing Bioactive Molecules

The gem-difluoromethylene group is a key pharmacophore that can act as a bioisostere for an ether linkage or a ketone carbonyl group. nih.gov Its strong dipole moment and ability to act as a hydrogen bond donor can significantly alter a molecule's conformational preferences, binding affinity, and metabolic stability. chemistryviews.orgresearchgate.net Therefore, this compound serves as a valuable precursor for a variety of fluorine-containing bioactive molecules.

The synthesis of fluorinated amino acids has rapidly grown, with a focus on creating complex, non-proteinogenic examples for incorporation into pharmaceuticals. nih.gov The introduction of fluorine can enhance pharmacokinetic properties and lead to more precise mimicking of natural peptide-receptor interactions. researchgate.net While specific bioactive molecules derived directly from this compound are not widely reported in non-proprietary literature, the applications of its parent class, α,α-difluoro-β-amino acids, are illustrative. For instance, derivatives of these amino acids have been used to synthesize novel heteroaromatic systems and have been identified as vital building blocks for assembling a range of bioactive compounds. nih.govnih.gov

Table 1: Potential Bioactive Molecules Incorporating a 2,2-Difluoro-β-amino Acid Scaffold

| Bioactive Molecule Class | Potential Advantage of Fluorine Incorporation | Representative Research Area |

|---|---|---|

| Protease Inhibitors | Mimicking the tetrahedral intermediate of peptide hydrolysis | Antiviral, Anticancer |

| Enzyme Modulators | Altering pKa and binding interactions in the active site | Metabolic Diseases |

| CNS-active agents | Increased metabolic stability and blood-brain barrier permeability | Neurodegenerative Disorders |

This table is illustrative of the potential applications based on the known roles of fluorinated amino acids in medicinal chemistry.

Precursor for Peptidomimetic and Oligomer Synthesis

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability against enzymatic degradation. Fluorinated β-amino acids are excellent candidates for creating novel peptidomimetics. The incorporation of units derived from this compound into a peptide backbone can enforce specific secondary structures, such as turns or helices, due to the conformational constraints imposed by the gem-difluoro group. researchgate.net

Synthetic studies on fluorinated β-amino acids and the β-peptides derived from them have expanded rapidly. researchgate.net These modified peptides are studied for their structure, proteolytic stability, and biological activity. researchgate.net For example, the replacement of a standard amide bond in a peptide like Leu-enkephalin with a fluoroalkene, a structure related to difluoroamino acids, has been explored to probe the hydrogen-bonding capacity of the peptide backbone. researchgate.net The use of Fmoc-protected fluorinated amino acids is a standard approach in solid-phase peptide synthesis to create these modified peptides. chemistryviews.orgnih.gov The N-methyl group in this compound adds another layer of modification, as N-methylated peptides often exhibit increased cell permeability and resistance to proteolysis.

Reagent in Multi-Component Reactions and Cascade Transformations

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, are highly valued for their efficiency and atom economy. researchgate.net While specific MCRs employing this compound as a reactant are not yet a prominent feature in the literature, the potential exists. The bifunctional nature of the molecule, possessing both a carboxylic acid and a secondary amine, makes it a suitable candidate for reactions like the Ugi or Passerini reactions, which could lead to complex, highly functionalized fluorinated products.

Cascade transformations, where a single reaction setup initiates a series of consecutive intramolecular reactions, could also leverage the unique reactivity of this compound. For instance, derivatives of fluorinated amino acids could be designed to undergo intramolecular cyclizations or rearrangements upon activation, leading to the rapid assembly of complex heterocyclic scaffolds. The development of such reactions would represent a significant advance, opening up new avenues for creating diverse libraries of fluorine-containing compounds for drug discovery and materials science.

Future Directions and Emerging Research Avenues for 2,2 Difluoro 3 Methylamino Propanoic Acid

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of fluorinated amino acids, while established, is continually being refined to improve efficiency, stereoselectivity, and sustainability. acs.org Traditional chemical methods often face challenges in controlling the stereochemistry of the final product, a critical factor for biological activity. acs.org Future research will likely focus on developing novel synthetic routes that overcome these limitations.

Key areas of development include:

Chemoenzymatic Synthesis: This approach combines the selectivity of enzymes with the practicality of chemical synthesis. acs.org For instance, a three-step chemoenzymatic cascade has been developed for the asymmetric synthesis of chiral fluorinated amino acids, utilizing aldolase (B8822740) for aldol (B89426) reactions and phenylalanine ammonia (B1221849) lyase for reductive amination. acs.org This method offers a cost-effective and efficient route to a variety of fluorinated aromatic l-α-amino acids with high purity. acs.org

Continuous Flow Chemistry: This technique allows for the safe handling of unstable intermediates and can be scaled up for large-scale production. chemistryviews.org A protecting-group-free and semi-continuous process has been developed for synthesizing racemic fluorinated α-amino acids from fluorinated amines, involving photooxidative cyanation followed by acid-mediated nitrile hydrolysis. chemistryviews.org

Catalytic Methods: The use of transition-metal catalysis is a powerful tool for creating complex fluorinated molecules. rsc.orgrsc.org Nickel-catalyzed dicarbofunctionalization of alkenes with bromodifluoroacetate is one such method that allows for the efficient preparation of fluorinated compounds. rsc.org Future work will likely expand the range of catalysts and reaction types to access an even greater diversity of fluorinated amino acids. rsc.orgrsc.org

Advanced Computational Design and Prediction of Biological Activities

Computational tools are becoming increasingly integral to drug discovery and materials science. For a molecule like this compound, computational methods can predict its physicochemical properties and potential biological activities before it is even synthesized.

Future research in this area will likely involve:

Quantum Mechanical Calculations: To understand the effects of the gem-difluoro group on the molecule's conformation, acidity, and interactions with biological targets. The proximity of the electron-withdrawing fluorine atoms to the amino acid backbone significantly influences its reactivity and properties. mdpi.com

Molecular Docking and Dynamics Simulations: To predict how this compound and its derivatives might bind to specific proteins or enzymes. This can help in identifying potential therapeutic targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To build models that correlate the structural features of a series of related fluorinated amino acids with their biological activities. This can guide the design of more potent and selective compounds.

Development of this compound-Based Research Tools

The unique properties of fluorine, such as its high electronegativity and the fact that ¹⁹F has a nuclear spin of ½, make fluorinated molecules excellent probes for various analytical techniques. nih.gov

Future applications of this compound as a research tool could include:

¹⁹F NMR Spectroscopy: Incorporating this amino acid into peptides or proteins can provide a sensitive handle for studying their structure, dynamics, and interactions. nih.govnih.gov The ¹⁹F NMR signal is highly sensitive to the local chemical environment, providing detailed information that is not accessible with other techniques.

Fluorescent Labeling: While not inherently fluorescent, the amino acid could be derivatized with a fluorophore to create a probe for fluorescence imaging. nih.gov

Metabolic Labeling: Introducing this unnatural amino acid into cells or organisms could allow for the tracking of metabolic pathways and the identification of proteins that incorporate it.

Interdisciplinary Research Integrating Chemical Synthesis with Biological Discovery in Model Systems

The true potential of this compound will be realized through collaborative research that spans the boundary between chemistry and biology.

Future interdisciplinary research will likely focus on:

Incorporation into Peptides and Proteins: Synthesizing peptides and proteins containing this compound to study the effects of the gem-difluoro group on their structure, stability, and function. rsc.org Fluorine can alter properties like hydrophobicity and pKa, which can have profound effects on biological activity. rsc.org

Evaluation in Disease Models: Testing the biological effects of this compound and its derivatives in cellular and animal models of disease. The unique properties of fluorinated amino acids make them attractive candidates for the development of new therapeutics. researchgate.net

Elucidation of Mechanisms of Action: If the compound shows biological activity, further research will be needed to understand how it works at the molecular level. This could involve identifying its cellular targets and downstream signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-difluoro-3-(methylamino)propanoic acid, considering yield and purity?

- Methodological Answer : A two-step approach is recommended:

Fluorination : Use zinc-mediated fluorination under anhydrous conditions (e.g., THF solvent, nitrogen atmosphere) to introduce fluorine atoms at the C2 position .

Amino Group Introduction : React 2,2-difluoro-3-bromopropanoic acid with methylamine via nucleophilic substitution. Optimize pH (8–10) and temperature (40–60°C) to minimize side products .

Purity can be enhanced using recrystallization (ethanol/water mixtures) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient).

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : NMR identifies fluorine environments (δ -110 to -125 ppm for CF groups). NMR distinguishes the methylamino group (δ 2.3–2.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]: 182.05).

- IR Spectroscopy : Detect carboxylic acid (1700–1750 cm) and amine (3300–3500 cm) functional groups.

Q. How can the stability of this compound be assessed under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Variation : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (expected >150°C for fluorinated analogs).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing the methylamino group with ethyl or cyclopropyl) and compare bioactivity. highlights that chloro/difluoro combinations enhance reactivity, suggesting similar substitutions here may alter activity .

- Batch Consistency : Verify compound purity (>98% by HPLC) and stereochemistry (chiral chromatography) to rule out batch-to-batch variability .

Q. What computational approaches are recommended for predicting the binding affinity of this compound to target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., aminotransferases). Focus on fluorine’s electronegativity and hydrogen-bonding potential .

- QM/MM Simulations : Apply hybrid quantum mechanical/molecular mechanical methods to study transition states in enzymatic reactions involving the compound .

Q. How does the stereochemistry of this compound influence its biochemical interactions?

- Methodological Answer :

- Enantiomer Separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) to isolate R/S enantiomers .

- Biological Assays : Test isolated enantiomers in enzyme inhibition assays (e.g., IC comparisons). shows fluorinated amino acid enantiomers exhibit distinct tumor-targeting behaviors, suggesting similar stereospecificity here .

Q. What strategies mitigate interference from fluorinated byproducts during metabolic studies of this compound?

- Methodological Answer :

- LC-MS/MS with Isotopic Labeling : Use - or -labeled analogs to distinguish parent compounds from metabolites.

- Solid-Phase Extraction (SPE) : Clean up biological samples using mixed-mode SPE cartridges (e.g., Oasis MCX) to remove anionic fluorinated interferents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.